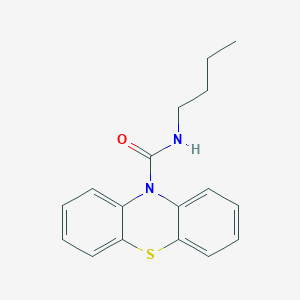
N-butyl-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-10H-phenothiazine-10-carboxamide, also known as butaperazine, is a phenothiazine derivative that has been widely used in scientific research. It is a potent inhibitor of dopamine receptors and has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Mecanismo De Acción
Butaperazine exerts its pharmacological effects by blocking dopamine receptors in the brain. Specifically, it acts as an antagonist at D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide reduces the activity of dopamine in the brain, which can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide are primarily related to its effects on dopamine receptors. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide can reduce the activity of dopamine in the brain, which can lead to a range of effects on mood, behavior, and cognition. Other effects of N-butyl-10H-phenothiazine-10-carboxamide may include sedation, anticholinergic effects, and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-10H-phenothiazine-10-carboxamide in lab experiments is its potent and selective inhibition of dopamine receptors. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using N-butyl-10H-phenothiazine-10-carboxamide is its potential for off-target effects, such as sedation and anticholinergic effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-butyl-10H-phenothiazine-10-carboxamide. One potential direction is the development of more selective dopamine receptor antagonists that can be used to study specific subtypes of dopamine receptors. Another direction is the investigation of the potential therapeutic effects of N-butyl-10H-phenothiazine-10-carboxamide in combination with other drugs, such as antidepressants or mood stabilizers. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-butyl-10H-phenothiazine-10-carboxamide involves the reaction of N-butyl-10H-phenothiazine with phosgene to form N-butyl-10H-phenothiazine-10-carbonyl chloride, which is then reacted with ammonia to form N-butyl-10H-phenothiazine-10-carboxamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
Butaperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Tourette's syndrome. It has been shown to be a potent inhibitor of dopamine receptors, which are implicated in the pathophysiology of these disorders. Butaperazine has also been studied for its potential use as an antipsychotic drug.
Propiedades
Nombre del producto |
N-butyl-10H-phenothiazine-10-carboxamide |
|---|---|
Fórmula molecular |
C17H18N2OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-butylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |
Clave InChI |
FMCOEOVNUJVWGI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES canónico |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)


![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
